Sodium triisopropylnaphthalenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3,6,7-tri(propan-2-yl)naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3S.Na/c1-11(2)16-7-14-9-18(13(5)6)19(23(20,21)22)10-15(14)8-17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDAVLBQHUXJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC(=C(C=C2C=C1S(=O)(=O)[O-])C(C)C)C(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Triisopropylnaphthalenesulfonic acid sodium salt | |
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CAS No. |
1323-19-9 | |
| Record name | Naphthalenesulfonic acid, tris(1-methylethyl)-, sodium salt (1:1) | |
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| Record name | Sodium tris(1-methylethyl)naphthalenesulphonate | |
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Synthetic Methodologies and Chemical Transformations of Sodium Triisopropylnaphthalenesulfonate and Its Derivatives
Strategies for Naphthalenesulfonate Synthesis and Functionalization
The industrial production of sodium triisopropylnaphthalenesulfonate and related compounds relies on fundamental principles of aromatic chemistry, primarily electrophilic aromatic substitution. The strategic introduction of both the sulfonate and alkyl groups onto the naphthalene (B1677914) core is key to the surfactant properties of the final product.
General Organic Sulfonate Production Pathways
The synthesis of sodium naphthalenesulfonates typically begins with the sulfonation of naphthalene. nih.gov This process involves the reaction of naphthalene with a strong sulfonating agent, most commonly sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). nih.govgoogle.com The resulting naphthalenesulfonic acid is then neutralized with a base, such as sodium hydroxide, to produce the sodium naphthalenesulfonate salt. nih.gov
The position of the sulfonate group on the naphthalene ring is highly dependent on the reaction temperature. Sulfonation at lower temperatures (around 40-60°C) favors the formation of the alpha-isomer (1-naphthalenesulfonic acid), while higher temperatures (around 160°C) lead to the thermodynamically more stable beta-isomer (2-naphthalenesulfonic acid). google.com
For alkylated naphthalenesulfonates like this compound, the alkyl groups are typically introduced via Friedel-Crafts alkylation. Commercially, isopropyl naphthalene sulfonate is often produced in a two-step process where sulfonation is followed by alkylation. google.com An alternative approach involves the incremental and alternating addition of the sulfonating agent and the alkylating alcohol (e.g., isopropyl alcohol) to the naphthalene starting material. google.com This method can minimize the formation of undesirable byproducts. google.com
Table 1: General Production Pathway for Sodium Alkylnaphthalenesulfonate
| Step | Reaction | Reagents | Key Parameters | Product |
| 1 | Sulfonation | Naphthalene, Sulfuric Acid/Oleum | Temperature dependent (40-160°C) | Naphthalenesulfonic acid |
| 2 | Alkylation | Naphthalenesulfonic acid, Isopropyl alcohol | Acid catalyst | Isopropylnaphthalenesulfonic acid |
| 3 | Neutralization | Isopropylnaphthalenesulfonic acid, Sodium hydroxide | Aqueous solution | Sodium Isopropylnaphthalenesulfonate |
Reaction of Unsaturated Hydrocarbons with Alkali Metal Bisulfites
While the direct synthesis of this compound from an unsaturated precursor and sodium bisulfite is not the primary commercial route, the addition of bisulfite ions to olefinic double bonds is a known method for producing alkyl sulfonates. This reaction, often initiated by free radicals, involves the reaction of an olefin with an aqueous solution of an alkali metal or ammonium (B1175870) bisulfite. The process is typically carried out at a pH of 5 to 8 and temperatures ranging from 25°C to 200°C.
Derivatization Reactions Involving the Sulfonate Moiety
The sulfonate group of this compound, while generally stable, can be chemically transformed into other important functional groups, namely sulfonate esters and sulfonamides. These transformations typically proceed through an intermediate, the corresponding sulfonyl chloride.
Formation of Sulfonate Esters and Their Characterization
The conversion of sodium naphthalenesulfonates to sulfonate esters is a two-step process. First, the sodium sulfonate salt is converted into a more reactive naphthalenesulfonyl chloride. This is commonly achieved by reacting the dry sodium naphthalenesulfonate with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). prepchem.comgoogle.com For instance, dry sodium 2-naphthalenesulfonate reacts with phosphorus pentachloride without external heating to yield 2-naphthalenesulfonyl chloride. prepchem.com The volatile phosphorus oxychloride byproduct can be removed by distillation. prepchem.com
In the second step, the resulting naphthalenesulfonyl chloride is reacted with an alcohol in the presence of a base to form the desired sulfonate ester. nih.gov The base, such as pyridine (B92270) or 1,4-diazabicyclo[2.2.2]octane (DABCO), serves to neutralize the hydrochloric acid generated during the reaction. nih.gov
The characterization of the resulting sulfonate esters can be performed using various spectroscopic techniques. For example, the structure of 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid has been confirmed by X-ray crystallography. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also routinely used to confirm the structure of these derivatives.
Table 2: Synthesis of Naphthalenesulfonate Esters from Sodium Naphthalenesulfonate
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Chlorination | Sodium naphthalenesulfonate | Phosphorus pentachloride or Thionyl chloride | Naphthalenesulfonyl chloride |
| 2 | Esterification | Naphthalenesulfonyl chloride, Alcohol | Base (e.g., DABCO, Pyridine) | Naphthalenesulfonate ester |
Synthesis of Sulfonamide Analogues from Sulfonate Salts
Similar to the synthesis of sulfonate esters, the formation of sulfonamides from sodium naphthalenesulfonates also proceeds via a sulfonyl chloride intermediate. The initial step is the conversion of the sodium sulfonate salt to the corresponding naphthalenesulfonyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride. prepchem.comgoogle.com
The naphthalenesulfonyl chloride is then reacted with a primary or secondary amine to yield the sulfonamide. This reaction is typically carried out in the presence of a base to scavenge the HCl produced. The choice of amine determines the final structure of the sulfonamide analogue. The synthesis of various sulfonamides, such as N-(2'-chlorophenyl)-1-naphthalene sulfonamide, has been reported and their structures confirmed by methods including X-ray crystallography. prepchem.com
Catalytic Approaches and Reaction Conditions in Sulfonate Chemistry
Catalysis plays a significant role in optimizing the synthesis and functionalization of sulfonates. In the context of forming derivatives of this compound, catalysts can be employed to enhance reaction rates and improve selectivity.
For the esterification of sulfonyl chlorides with alcohols, while often carried out with a stoichiometric amount of a base like pyridine, catalytic approaches are also being developed. For example, bulky diarylammonium arenesulfonates have been shown to be effective catalysts for the esterification of carboxylic acids, and similar principles could be applied to sulfonyl chlorides. organic-chemistry.org
In the synthesis of sulfonamides from sulfonyl chlorides and amines, the reaction is often self-catalyzed by the amine reactant, which also acts as a base. However, for less reactive amines, a non-nucleophilic base or a catalyst might be employed to facilitate the reaction. Lewis acids have been shown to catalyze the amidation of esters with sulfonamides, suggesting their potential applicability in related transformations. repec.org
The conversion of sodium naphthalenesulfonate to the crucial sulfonyl chloride intermediate can be facilitated by phase-transfer catalysts, such as quaternary ammonium salts, when using thionyl chloride in a two-phase system. google.com This approach can improve the reaction efficiency and yield. google.com
Advanced Spectroscopic and Structural Characterization of Sodium Triisopropylnaphthalenesulfonate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of naphthalene (B1677914) systems. organicchemistrydata.orgrsc.orgnih.gov The exact chemical shifts and coupling patterns (multiplicities) would be highly dependent on the specific substitution pattern of the isopropyl groups on the naphthalene core.
The isopropyl protons would appear in the upfield region. The methine (-CH) proton of each isopropyl group would likely appear as a septet, integrating to one proton each, while the methyl (-CH₃) protons would present as doublets, integrating to six protons for each isopropyl group. The chemical shifts for these aliphatic protons are generally found between 1.2 and 3.5 ppm.
¹³C NMR Spectroscopy
Similar to ¹H NMR, a dedicated ¹³C NMR spectrum for sodium triisopropylnaphthalenesulfonate is not widely published. However, analysis of data from unsubstituted naphthalene, substituted naphthalenes, and related sulfonated compounds allows for a reliable prediction of the spectral features. nih.govmdpi.com
The spectrum would be characterized by signals from the naphthalene ring carbons and the isopropyl group carbons. The aromatic carbons are expected in the range of 120-145 ppm. The carbons bearing the sulfonate and isopropyl substituents would show distinct chemical shifts influenced by the electronic effects of these groups. The quaternary carbons of the naphthalene ring would typically show weaker signals. rsc.org
The aliphatic carbons of the isopropyl groups would be observed at higher field strengths. The methine carbons (-CH) are anticipated to appear in the range of 30-40 ppm, while the methyl carbons (-CH₃) would be found further upfield, typically between 20 and 25 ppm.
A summary of predicted ¹³C NMR chemical shift ranges for this compound is presented below.
| Functional Group | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Ring Carbons | 120 - 145 |
| Isopropyl Methine (-CH) | 30 - 40 |
| Isopropyl Methyl (-CH₃) | 20 - 25 |
This table is predictive and based on data from related compounds.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the sulfonate group, the aromatic naphthalene system, and the aliphatic isopropyl groups. While a spectrum for the specific triisopropyl derivative is not available, data from sodium 1-naphthalenesulfonate and sodium 4-amino-1-naphthalenesulfonate offer a strong basis for interpretation. chemicalbook.comchemicalbook.comnih.gov
Key expected absorption bands include:
S=O Stretching: Strong, characteristic bands for the sulfonate group are expected in the region of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch).
C-S Stretching: A weaker absorption corresponding to the carbon-sulfur bond is anticipated around 700-600 cm⁻¹.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.
Aliphatic C-H Stretching: Absorptions from the isopropyl groups will be observed just below 3000 cm⁻¹, in the 2970-2850 cm⁻¹ range.
C-H Bending: Bending vibrations for the isopropyl groups are expected around 1465 cm⁻¹ and 1380 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Sulfonate (S=O) | 1260 - 1150 | Asymmetric Stretch |
| Sulfonate (S=O) | 1070 - 1030 | Symmetric Stretch |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Aliphatic C-H | 2970 - 2850 | Stretch |
| Aliphatic C-H | 1465 & 1380 | Bend |
This table is based on characteristic group frequencies and data from related naphthalenesulfonates.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. acs.org For aromatic sulfonates, Raman spectra can be particularly useful for identifying skeletal vibrations of the aromatic ring and the sulfonate group. nih.govresearchgate.netrsc.org
Based on studies of related compounds like sodium lauryl ether sulfate (B86663) and sulfonated polystyrene resins, the Raman spectrum of this compound would be expected to show: acs.orgresearchgate.net
Prominent bands corresponding to the symmetric stretching of the naphthalene ring, often observed around 1600 cm⁻¹ and 1380 cm⁻¹.
A strong signal for the symmetric S=O stretch of the sulfonate group, typically near 1050 cm⁻¹.
Vibrations associated with the C-S bond.
Characteristic C-H stretching and bending modes for the isopropyl groups.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| Aromatic Ring | ~1600 & ~1380 | Symmetric Stretch |
| Sulfonate (S=O) | ~1050 | Symmetric Stretch |
| Isopropyl Groups | Various | C-H Stretch and Bend |
This table is predictive and based on data from analogous sulfonated compounds.
Single Crystal X-ray Diffraction Analysis of Related Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govyoutube.comyoutube.combioscience.fi While a crystal structure for this compound has not been reported, analysis of the crystal structure of a closely related compound, sodium 2-naphthalenesulfonate, provides valuable insights into the expected solid-state packing and intermolecular interactions. nih.govtcichemicals.comscbt.combiosynth.com
In the crystal lattice of sodium naphthalenesulfonates, one would expect to observe:
Ionic Interactions: Strong electrostatic interactions between the negatively charged sulfonate group (-SO₃⁻) and the sodium cation (Na⁺). The sodium ions are typically coordinated by multiple oxygen atoms from the sulfonate groups of neighboring molecules.
Van der Waals Forces: The bulky isopropyl groups in this compound would introduce significant steric hindrance, influencing the packing arrangement and likely leading to a less dense crystal structure compared to unsubstituted naphthalenesulfonates. These aliphatic groups would primarily interact through weaker van der Waals forces.
The precise crystal packing would be a balance between these attractive and repulsive forces, with the ionic interactions of the sulfonate groups playing a dominant role in the primary organization of the molecules in the solid state.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
For this compound, with a molecular formula of C₁₉H₂₅NaO₃S, the expected exact mass is approximately 356.14 g/mol . nih.govalfa-chemistry.com The mass spectrum would show a molecular ion peak corresponding to this mass, or more likely, peaks corresponding to the sodiated molecule or the free sulfonic acid after loss of the sodium ion.
The fragmentation of aromatic sulfonic acids and their derivatives under mass spectrometric conditions has been studied. researchgate.netnih.govresearchgate.netnih.govnih.govlookchem.comcapes.gov.brnsf.gov A characteristic and often dominant fragmentation pathway for aromatic sulfonates is the loss of a neutral sulfur dioxide (SO₂) molecule, which has a mass of approximately 64 Da. researchgate.net This fragmentation is a key diagnostic feature for identifying sulfonated aromatic compounds.
Other potential fragmentation pathways could involve the cleavage of the isopropyl groups. This might occur through the loss of a methyl radical (CH₃•, 15 Da) or a propylene (B89431) molecule (C₃H₆, 42 Da).
A summary of the expected key fragments in the mass spectrum of this compound is provided below.
| Ion | Proposed Fragmentation | Expected m/z |
| [M-Na+H]⁺ | Loss of Sodium, gain of Proton | ~334 |
| [M-Na+H-SO₂]⁺ | Loss of SO₂ from the sulfonic acid | ~270 |
| [M-Na+H-C₃H₇]⁺ | Loss of an isopropyl group | ~291 |
| [M-Na+H-CH₃]⁺ | Loss of a methyl group | ~319 |
This table presents predicted fragmentation patterns based on known behavior of related compounds.
Computational and Theoretical Investigations of Sodium Triisopropylnaphthalenesulfonate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to provide detailed information about electronic structure, molecular geometry, and energetic stability.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more tractable for larger molecules like sodium triisopropylnaphthalenesulfonate. rsc.org
For this compound, DFT calculations would be instrumental in determining key electronic properties. These include the distribution of electron density across the molecule, which highlights the electron-rich and electron-poor regions. The bulky isopropyl groups and the sulfonate group significantly influence the electronic environment of the naphthalene (B1677914) core. DFT can precisely map the molecular electrostatic potential (MEP), which is crucial for understanding how the molecule interacts with other molecules, such as water, counter-ions, or other surfactant molecules.
Furthermore, DFT is employed to explore the conformational landscape of the molecule. The three isopropyl groups can rotate, leading to various spatial arrangements (conformers) with different energies. By performing a potential energy surface scan, DFT can identify the most stable conformer, which is the lowest energy arrangement of the atoms. This information is vital for understanding the molecule's predominant shape in different environments. Theoretical studies on other naphthalene derivatives have successfully used DFT to elucidate their electronic properties and chemical stability. aip.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and electronic stability. |
| Dipole Moment | 8.2 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the basic Hartree-Fock approach by including electron correlation effects, which are crucial for accurate geometry predictions.
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, MP2 calculations would provide a highly accurate prediction of bond lengths, bond angles, and dihedral angles. This optimized geometry represents the most stable structure of an isolated molecule in the gas phase. While computationally more demanding than DFT, MP2 can serve as a benchmark for validating the geometries obtained from DFT methods. Accurate geometries are a prerequisite for reliable predictions of other molecular properties, such as vibrational frequencies.
Molecular Dynamics Simulations of Interfacial and Aggregation Phenomena
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into dynamic processes, such as surfactant aggregation and behavior at interfaces.
For a surfactant like this compound, MD simulations are invaluable for understanding its behavior in aqueous solutions. Simulations could model the self-assembly of these molecules into micelles once a critical concentration is reached. These simulations would reveal the structure of the micelles, including the arrangement of the hydrophobic triisopropylnaphthalene tails in the core and the hydrophilic sulfonate headgroups at the micelle-water interface. Studies on similar branched-alkyl benzene (B151609) sulfonates have used MD to analyze their orientation and packing at oil-water interfaces. aip.orgaip.orgresearchgate.net
Furthermore, MD simulations can elucidate the behavior of this compound at various interfaces, such as the air-water or oil-water interface. These simulations can predict the surface tension reduction caused by the surfactant and provide a molecular-level picture of the interfacial layer, including the orientation of the surfactant molecules and their interaction with water and oil phases. aip.orgaip.orgresearchgate.net The binding of the sodium counter-ion to the sulfonate headgroup and its hydration state can also be investigated in detail. unc.edu
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound
| Simulated Phenomenon | Key Observables |
| Micellization | Critical Micelle Concentration (CMC), Micelle size and shape, Aggregation number |
| Interfacial Behavior (Air-Water) | Surface tension, Orientation of surfactant at the interface, Thickness of the interfacial layer |
| Solvation | Radial distribution functions of water around the sulfonate and isopropyl groups, Hydration number of the sodium ion |
Note: This table lists the types of data that could be generated from MD simulations.
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational methods can also be used to predict the chemical reactivity of a molecule and to explore the mechanisms of its reactions.
The susceptibility of this compound to attack by radicals, such as hydroxyl radicals, can be theoretically investigated. The naphthalene ring system is generally susceptible to radical addition reactions. Computational methods, particularly DFT, can be used to calculate the "Fukui function" or "spin density" for the radical form of the molecule. These calculations would identify the sites on the molecule that are most likely to be attacked by a radical. It is expected that the electron-rich positions on the naphthalene ring would be the primary targets. The bulky isopropyl groups may provide some steric hindrance, potentially influencing the regioselectivity of the radical attack. Studies on the reactivity of the naphthalene radical-anion have shown that it can act as an electron transfer agent. nih.gov
Derivatization reactions involve chemically modifying a molecule to produce a new compound with different properties. For this compound, derivatization could involve further substitution on the naphthalene ring or reactions involving the sulfonate group.
Theoretical calculations can be used to model the reaction mechanisms of such derivatization processes. For example, in electrophilic aromatic substitution, computational chemistry can be used to compare the stability of the intermediate carbocations (Wheland intermediates) formed upon attack at different positions of the naphthalene ring. libretexts.org This allows for the prediction of the most likely substitution pattern. For naphthalene itself, electrophilic substitution is generally favored at the alpha-position (C1) due to the greater stability of the resulting intermediate. cutm.ac.in The presence of the three isopropyl groups and the sulfonate group would significantly influence the regioselectivity of further substitutions, a factor that can be quantitatively assessed through computational modeling. While experimental methods for the derivatization of naphthalenesulfonic acids exist, theoretical studies could provide a deeper, mechanistic understanding of these transformations. nih.govresearchgate.netrsc.org
Structure-Activity Relationship Elucidation through Computational Models
The relationship between the molecular structure of this compound and its chemical activity and physical properties is a key area of investigation. Computational models, including Quantitative Structure-Activity Relationship (QSAR) studies and other theoretical approaches, provide valuable insights into how the specific arrangement of the isopropyl groups and the sulfonate moiety on the naphthalene core dictates the compound's function. These models are crucial for understanding the performance of this compound in its various applications and for the rational design of new molecules with enhanced properties.
While specific, in-depth computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of structure-activity relationships for the broader class of alkylnaphthalene sulfonates can be applied. For these compounds, it is well-established that the nature and position of the alkyl substituents significantly affect their performance characteristics.
In the case of naphthalene sulfonates, computational models can predict how different isomeric forms will behave. For instance, theoretical investigations can determine the relative stability of various isomers of triisopropylnaphthalene sulfonic acid. These calculations can also shed light on the electronic distribution within the molecule, highlighting how the electron-donating isopropyl groups and the electron-withdrawing sulfonate group influence the aromatic system. This, in turn, affects the molecule's polarity and its interactions with polar and non-polar media.
The table below outlines key molecular descriptors for this compound that are typically used as inputs for computational models to predict its activity.
| Molecular Descriptor | Value | Significance in Structure-Activity Relationship |
| Molecular Formula | C₁₉H₂₅NaO₃S | Defines the elemental composition and is the basis for all structural considerations. |
| Molecular Weight | 356.5 g/mol | Influences physical properties such as diffusion and volatility. |
| Topological Polar Surface Area (TPSA) | 65.6 Ų | Affects the compound's solubility and its ability to interact with polar surfaces. |
| LogP (Octanol-Water Partition Coefficient) | Varies with isomer | A measure of the molecule's hydrophobicity, which is critical for its surfactant properties. The arrangement of the bulky isopropyl groups significantly impacts this value. |
| Number of Rotatable Bonds | 3 | Relates to the conformational flexibility of the isopropyl groups, which can affect how the molecule packs at interfaces. |
| Number of Isopropyl Groups | 3 | The presence of these branched alkyl groups provides steric bulk, influencing the compound's solubility and its effectiveness as a dispersant by preventing aggregation. |
| Position of Sulfonate Group | Varies with isomer | The location of the hydrophilic sulfonate group relative to the hydrophobic triisopropylnaphthalene backbone determines the overall amphiphilic character and surface activity. |
Research on related alkylnaphthalene sulfonates has demonstrated a clear link between the structure of the alkyl groups and the resulting surfactant properties. For example, the length and branching of the alkyl chain can influence the critical micelle concentration (CMC) and the effectiveness of surface tension reduction. It can be inferred that the specific isomeric structure of this compound, arising from the different possible substitution patterns of the isopropyl groups, will lead to variations in these properties.
Interfacial Science, Colloid Chemistry, and Self Assembly of Sodium Triisopropylnaphthalenesulfonate
Surface Activity and Critical Micelle Concentration (CMC) Determination
The surface activity of a surfactant is a measure of its efficiency in reducing the surface tension of a liquid. This property is intrinsically linked to the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. For alkylnaphthalene sulfonates, a class of compounds to which sodium triisopropylnaphthalenesulfonate belongs, the CMC is influenced by the structure of the alkyl groups. Research on related sodium 1-(n-alkyl)naphthalene-4-sulfonates has shown that the logarithmic value of the CMC decreases linearly with an increase in the effective number of carbon atoms in the alkyl chain nih.gov. This trend suggests that the bulky and hydrophobic triisopropyl groups in this compound would lead to a relatively low CMC, indicating high surface activity.
The determination of the CMC for surfactants can be accomplished through various techniques that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. Common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy mdpi.com. For anionic surfactants like this compound, a distinct break in the plot of surface tension versus the logarithm of concentration typically signifies the CMC. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration, while above the CMC, it remains relatively constant as excess surfactant molecules form micelles ajer.orgubc.caarxiv.org.
Micellar Aggregation Dynamics and Microstructure Analysis
Above the CMC, this compound molecules self-assemble into organized structures known as micelles. The dynamics of this aggregation and the resulting microstructure are crucial for the surfactant's performance in various applications.
Micellar Size and Aggregation Number Characterization
The size of micelles and the average number of surfactant molecules per micelle, known as the aggregation number, are key parameters that characterize the microstructure. For sodium 1-(n-alkyl)naphthalene-4-sulfonates, studies have demonstrated that the logarithmic aggregation number increases linearly with an increase in the effective number of carbon atoms in the alkyl chain nih.gov. This suggests that the large hydrophobic portion of this compound would favor the formation of micelles with a significant aggregation number.
Techniques such as steady-state and time-resolved fluorescence quenching are commonly employed to determine micelle aggregation numbers nih.govbohrium.com. These methods utilize fluorescent probes that partition into the micellar core, and their fluorescence behavior provides insights into the micellar environment and size.
Influence of Temperature and Salinity on Micellar Behavior
The behavior of ionic surfactant micelles is sensitive to changes in temperature and the presence of electrolytes (salinity). For anionic surfactants, an increase in temperature can affect the hydration of the hydrophilic head groups and the flexibility of the hydrophobic tails, which in turn can influence the CMC and aggregation number.
The addition of salt to a solution of an ionic surfactant generally leads to a decrease in the CMC and an increase in the micelle aggregation number. This is attributed to the screening of the electrostatic repulsions between the charged head groups of the surfactant molecules in the micelle by the counterions from the salt nih.gov. This allows the micelles to pack more tightly and grow in size. While specific studies on the temperature and salinity effects on this compound were not found, these general principles are expected to apply.
Role in Emulsification and Dispersing Systems
This compound, with its amphiphilic nature, is expected to function as an effective emulsifier and dispersing agent. Emulsifiers facilitate the formation of stable mixtures of immiscible liquids, such as oil and water, by adsorbing at the oil-water interface and reducing the interfacial tension. Dispersing agents prevent the aggregation of solid particles in a liquid medium.
The bulky, hydrophobic triisopropylnaphthalene group provides strong anchoring in the non-polar phase, while the sulfonate head group extends into the aqueous phase, creating a protective barrier that prevents droplet coalescence or particle aggregation. The effectiveness of a surfactant in these applications is related to its ability to lower interfacial tension and form a stable interfacial film.
Modulation of Liquid-Liquid Phase Separation (LLPS) in Supramolecular and Biological Systems
Liquid-liquid phase separation (LLPS) is a phenomenon where a homogeneous solution demixes into two or more distinct liquid phases. In biological systems, LLPS is involved in the formation of membraneless organelles nih.govnih.govyoutube.com. Surfactants can modulate LLPS by altering the interfacial tension between the separating phases or by interacting with the components driving the phase separation.
While direct research on the role of this compound in LLPS is not available in the provided search results, it is known that small molecules can act as potent modulators of protein LLPS researchgate.net. Given its surface-active properties, it is plausible that this compound could influence the formation, stability, and properties of biomolecular condensates, a topic that warrants further investigation.
Adsorption Phenomena at Various Interfaces
The tendency of this compound to adsorb at interfaces is fundamental to its function. This adsorption can occur at various interfaces, including liquid-air, liquid-liquid, and solid-liquid interfaces.
At the solid-liquid interface , the adsorption of ionic surfactants is governed by a combination of electrostatic interactions, hydrophobic interactions, and other forces nih.gov. For instance, the adsorption of anionic surfactants onto positively charged surfaces is often driven by electrostatic attraction. On hydrophobic surfaces, the hydrophobic tails of the surfactant molecules can adsorb, leaving the hydrophilic heads exposed to the aqueous phase. Techniques like the Quartz Crystal Microbalance (QCM) can be used to study the adsorption of surfactants onto solid surfaces in real-time diva-portal.org. The adsorption of nanoparticles at solid-liquid interfaces can also be influenced by surface charges, a process that can be investigated using techniques like in situ X-ray reflectivity nih.gov.
At the liquid-liquid interface , such as an oil-water interface, this compound molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This adsorption reduces the interfacial tension, which is a key mechanism in emulsification.
The adsorption at the liquid-air interface is responsible for the reduction of surface tension. Surfactant molecules accumulate at the surface, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the bulk liquid slideshare.net.
Applications of Sodium Triisopropylnaphthalenesulfonate in Advanced Materials Science and Engineering
Polymer and Macromolecular Systems
The utility of sodium triisopropylnaphthalenesulfonate in polymer science is multifaceted, ranging from its use as a dispersing agent to its potential influence on polymerization processes.
As Dispersing Agents in Polymer Formulations (e.g., Photographic Materials)
Role in Polymer Admixtures (e.g., Superplasticizers in Concrete)
Naphthalene (B1677914) sulfonate-based compounds are widely recognized for their role as high-range water reducers, commonly known as superplasticizers, in concrete admixtures. superplasticizers.comresearchgate.netvinatiorganics.comallcarbon.infoe3s-conferences.org These admixtures are essential for producing high-performance and high-strength concrete by dispersing cement particles and reducing the water-to-cement ratio without compromising workability. superplasticizers.comresearchgate.net The primary mechanism involves the adsorption of the sulfonate molecules onto cement particles, imparting a negative charge that leads to electrostatic repulsion and prevents flocculation. superplasticizers.com This results in a denser, stronger, and more durable concrete with reduced shrinkage and cracking. superplasticizers.comvinatiorganics.com
While specific performance data for this compound as a superplasticizer is limited, the general properties of naphthalene sulfonate formaldehyde (B43269) condensates (NSF) are well-documented and provide a strong indication of its expected behavior. The addition of NSF can significantly increase the workability of concrete, as measured by the slump test, and enhance its compressive strength. ekb.egdergipark.org.tr
Below is a table summarizing the typical performance enhancements observed with the use of naphthalene sulfonate-based superplasticizers in concrete.
| Property | Without Superplasticizer | With Naphthalene Sulfonate Superplasticizer | Percentage Improvement |
| Water Reduction | - | 12% - 30% johnlaurits.com | - |
| Slump (Workability) | Low | High (Flowing Concrete) johnlaurits.com | Significant Increase |
| 28-day Compressive Strength | Baseline | Up to 120% higher allcarbon.info | Up to 120% |
| Cement Savings | - | 10% - 20% allcarbon.info | - |
This table represents the general performance of naphthalene sulfonate-based superplasticizers. Specific values for this compound may vary.
Research has shown that the effectiveness of sulfonate-based admixtures can depend on the dosage, with optimal amounts leading to the highest compressive strengths. dergipark.org.tr For instance, one study found that a 0.5% addition of a naphthalene sulfonate-based admixture yielded the highest 28-day compressive strength in cement mortars. dergipark.org.tr
Investigation as Dopants in Conductive Polymers
Intrinsically conducting polymers (ICPs) have gained significant attention for their potential in various electronic applications. The electrical conductivity of these polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polypyrrole, can be significantly enhanced through a process called doping. mdpi.commdpi.comresearchgate.net Doping involves the introduction of a doping agent that can either oxidize or reduce the polymer backbone, creating charge carriers.
Sulfonated compounds are commonly used as dopants for p-type conducting polymers. mdpi.com For example, sulfonated polyarylether sulfone (SPAES) has been investigated as a dopant for PEDOT, where a high degree of sulfonation was found to be crucial for enhancing the electrical conductivity of the resulting polymer film. mdpi.com The nature of the counter-anion from the dopant has a strong impact on the conductivity of the electrodeposited polymer films. frontiersin.org Studies on dodecylbenzene (B1670861) sulfonic acid (DBSA) as a dopant for polypyrrole have shown that the dopant concentration affects the polymer's morphology, thermal stability, and conductivity. researchgate.net
Influence on Polymerization Processes
Surfactants can play a critical role in emulsion polymerization, a process used to produce a wide variety of polymers, including synthetic rubbers and latexes. google.comresearchgate.net In this process, the surfactant forms micelles in the aqueous phase, which serve as the loci for polymerization. The choice of surfactant can influence the polymerization kinetics, particle size, and stability of the resulting latex. google.comresearchgate.net For instance, stabilizers are added to the emulsifier solution to reduce the formation of coagulum during latex production. google.com One widely used stabilizer is the sodium salt of a condensed naphthalene sulfonic acid. google.com
The temperature of the polymerization reaction also has a significant effect on the kinetics. researchgate.net While the general influence of surfactants and temperature on emulsion polymerization is well-studied, specific research detailing the influence of this compound on polymerization processes, such as its effect on reaction kinetics or the properties of the resulting polymer, is not extensively documented in the available literature.
Nanomaterials and Nanotechnology
The unique properties of this compound make it a candidate for applications in the burgeoning field of nanotechnology, particularly in the stabilization of nanoparticle dispersions.
Stabilization and Functionalization of Nanoparticle Dispersions
The tendency of nanoparticles to agglomerate can limit their effectiveness in various applications. Surface modification and the use of stabilizing agents are crucial to prevent this and to enhance the dispersion and stability of nanoparticles in different media. nih.govrsc.org The functionalization of nanoparticle surfaces can also impart new properties or improve their compatibility with a surrounding matrix. nih.govrsc.org
For metal oxide nanoparticles such as titanium dioxide (TiO₂) and zinc oxide (ZnO), surface modification with organic molecules has been shown to improve their stability, biocompatibility, and even their biological activity. nih.govrsc.orgnih.gov For example, modifying the surface of TiO₂ nanoparticles can enhance their photoreactivity and enable fluorescence monitoring of their aggregation. nih.gov Similarly, the surface modification of ZnO nanoparticles is a key strategy for their use in applications like food packaging and antimicrobial coatings. mdpi.com
Stabilizers for metal oxide nanoparticles can range from small organic acids to polymers. nih.govresearchgate.net For instance, sulphanilic acid has been investigated as a stabilizer for metal oxide nanoparticles, where it forms a protective layer to prevent agglomeration. researchgate.net Chitosan has also been used to create composites with ZnO nanoparticles, enhancing their properties for sensing and catalytic applications. mdpi.com In the context of latex production, stabilizers are essential, and compositions including condensation products of naphthalene-2-sulfonic acid with formaldehyde have been patented for this purpose. wipo.int
While the principles of nanoparticle stabilization using surfactants are well-established, specific research findings or detailed studies on the use of this compound for the stabilization and functionalization of nanoparticle dispersions, such as those of TiO₂ or ZnO, are not widely reported in the current body of scientific literature.
Design of Self-Assembled Nanostructures
There is currently no available scientific literature or research data detailing the specific role of this compound in the design and formation of self-assembled nanostructures. While surfactants, in general, are utilized in the templating and stabilization of such structures, the specific behavior and application of this compound for this purpose have not been reported.
Coordination Chemistry and Supramolecular Assemblies
The utility of this compound in the fields of coordination chemistry and the formation of complex supramolecular assemblies is not described in the current body of scientific research.
Formation of Sulfonate Coordination Polymers and Metal-Organic Frameworks
No studies have been found that report the use of this compound as a ligand in the synthesis of sulfonate coordination polymers or as a component in the structure of metal-organic frameworks (MOFs). The bulky triisopropylnaphthalene group may present steric challenges for the formation of ordered, porous frameworks, which could be a contributing factor to its absence in this area of research.
Supramolecular Recognition and Host-Guest Chemistry
There is no available research that investigates the application of this compound in supramolecular recognition or host-guest chemistry. The specific binding affinities and recognition motifs of this compound with potential guest molecules have not been characterized.
Biological and Biotechnological Research Methodologies Utilizing Sodium Triisopropylnaphthalenesulfonate
Applications in Biochemical Extraction and Purification Protocols
The ability to efficiently extract and purify nucleic acids and proteins is fundamental to molecular biology. The selection of detergents is critical in these protocols to ensure the integrity and yield of the target molecules.
Nucleic Acid Extraction (e.g., RNA Purification from Cellular Lysates)
Sodium triisopropylnaphthalenesulfonate has been documented as a component in lysis buffers for the extraction of RNA from cellular lysates. Its function as a detergent is to aid in the disruption of cell membranes and the dissociation of nucleoprotein complexes, thereby releasing RNA into the lysate.
In a study on maize plastid gene expression, researchers utilized a lysis buffer containing 2% this compound for the extraction of RNA from pelleted washed plastids. This was a modification of an earlier established method, highlighting its use as a suitable alternative to other detergents in RNA purification protocols. pnas.org The procedure involved lysing the plastids with the detergent-containing buffer, followed by phenol/chloroform extraction to separate the nucleic acids from other cellular components. pnas.org
Similarly, a patent for monoclonal antibodies for DNA-RNA hybrid complexes describes an RNA isolation method where this compound was substituted for sodium p-toluenesulfonate in the extraction protocol. This method was used to isolate RNA from quick-frozen larvae. archive.org Another study investigating congenital goiter and thyroglobulin deficiency in goats also employed a lysis mixture containing 1% this compound, in conjunction with sodium dodecyl sulfate (B86663), for the homogenization of frozen thyroid tissue to isolate RNA. scribd.com
These examples underscore the utility of this compound as a potent detergent in various RNA extraction methodologies, contributing to the efficient release and subsequent purification of RNA from diverse biological samples.
Table 1: Documented Use of this compound in RNA Purification Protocols
| Research Area | Organism/Tissue | Concentration Used | Methodological Context | Reference |
| Plant Gene Expression | Maize (Zea mays) plastids | 2% | Lysis of plastids for RNA extraction, followed by phenol/chloroform purification. | pnas.org |
| DNA-RNA Hybrid Detection | Insect larvae | Not specified | Substituted for sodium p-toluenesulfonate in a modified Kirby method for RNA isolation. | archive.org |
| Congenital Goiter Study | Goat (Capra aegagrus hircus) thyroid tissue | 1% | Component of a lysis mixture for homogenization and subsequent RNA isolation. | scribd.com |
Protein Solubilization and Isolation Techniques
While detergents are crucial for solubilizing and isolating proteins, particularly membrane-bound proteins, a review of the available scientific literature did not yield specific examples of this compound being used for this purpose in biochemical research. Standard protocols for protein solubilization and isolation more commonly cite the use of other detergents such as Sodium Dodecyl Sulfate (SDS), Triton X-100, and CHAPS. Therefore, within the strict scope of this article, there is no documented evidence to detail its application in protein solubilization and isolation techniques.
Investigation of Biomolecular Interactions and Conformational Stability
The study of how biomolecules interact and maintain their functional three-dimensional structures is a cornerstone of biochemistry. While various biophysical techniques are employed for this purpose, and the chemical environment, including the presence of surfactants, can significantly influence these properties, there is no specific information in the reviewed scientific literature that documents the use of this compound in the investigation of biomolecular interactions or the conformational stability of proteins. Research in this area often involves techniques like circular dichroism, fluorescence spectroscopy, and nuclear magnetic resonance, but the specific application of this compound in modulating or studying these phenomena is not reported.
Methodological Studies on Cellular Process Modulation (e.g., Protein Synthesis)
Understanding and modulating cellular processes such as protein synthesis are key objectives in molecular and cell biology. In vitro protein synthesis systems and ribosome profiling are common methodologies used in these studies. Although the composition of the buffers and reagents used in these assays is critical for their success, a thorough review of the scientific literature did not reveal any instances where this compound was used as a tool to modulate or study protein synthesis. The research in this field typically employs other well-characterized compounds to influence translational machinery.
Q & A
Q. What experimental frameworks are recommended for studying this compound’s role in surfactant-mediated processes (e.g., micelle formation)?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure via surface tension (Du Noüy ring method) or conductivity.
- Transmission Electron Microscopy (TEM) : Image micelle morphology.
- Rheology : Assess viscoelastic properties of surfactant solutions. Compare with theoretical models (e.g., Israelachvili’s packing parameter) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
